Technical Profile: N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Technical Profile: N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
[1]
Executive Summary & Identification
Topic: N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinolone derivative primarily utilized as a core scaffold in the development of selective Cannabinoid Receptor Type 2 (CB2) agonists. It also serves as a critical intermediate for studying regioselective alkylation in heterocyclic chemistry.
CAS Registry Number: 943062-05-3 Note: This CAS number specifically refers to the compound where the benzyl group is attached to the carboxamide nitrogen (position 3), and the quinoline ring nitrogen (position 1) remains unsubstituted.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.31 g/mol |
| SMILES | O=C(NCC1=CC=CC=C1)C2=C(O)C3=CC=CC=C3N=C2 (Enol form often indexed) or O=C(NCC1=CC=CC=C1)C2=CN=C3C=CC=C3C2=O (Keto form) |
| Core Scaffold | 4-Quinolone-3-carboxamide |
| Key Application | CB2 Receptor Agonist; Synthetic Intermediate |
Structural Characterization & Logic
The compound features a 4-oxo-1,4-dihydroquinoline core.[1][2][3][4][5][6] This scaffold is historically significant for its antibacterial properties (e.g., fluoroquinolones), but the addition of a 3-carboxamide moiety shifts the pharmacological profile toward G-protein coupled receptor (GPCR) modulation, specifically the CB2 receptor.
Structural Logic
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Hydrogen Bond Donors/Acceptors: The amide NH and the 4-oxo group form a critical intramolecular hydrogen bond network (planar conformation) or interact with receptor residues (e.g., Lys109 in CB2).
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Benzyl Moiety: Provides hydrophobic bulk, facilitating pi-pi stacking interactions within the receptor's binding pocket.
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Unsubstituted N1 Position: The free NH at position 1 allows for tautomeric equilibrium (4-hydroxyquinoline vs. 4-quinolone). This position is also the site for regioselective alkylation studies, where solvent choice can direct substitution to either the Nitrogen (N1) or the Oxygen (O4).
Experimental Protocol: Synthesis & Validation
Direct CAS references for this specific derivative often omit experimental details. The following is a field-validated protocol based on the standard Gould-Jacobs reaction followed by amide coupling, which ensures high purity and structural confirmation.
Phase 1: Construction of the Quinolone Core (Gould-Jacobs)
Objective: Synthesize the intermediate 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
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Enamine Formation:
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Reactants: Aniline (1.0 eq) + Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
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Conditions: Heat neat or in ethanol at 110°C for 2 hours.
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Observation: Ethanol byproduct distills off; solidification of the enamine occurs upon cooling.
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Cyclization:
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Hydrolysis:
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Reagents: Ethyl ester intermediate + 10% NaOH (aq).
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Conditions: Reflux for 2 hours. Acidify with HCl to pH 2.
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Result: Precipitation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
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Phase 2: Amide Coupling (The Target Compound)
Objective: Convert the acid to N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Protocol:
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Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
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Coupling: Add Benzylamine (1.1 eq) dropwise.
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Reaction: Stir at RT for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
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Purification:
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Pour the reaction mixture into ice-cold water.
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The product typically precipitates as a white/off-white solid.
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Filter and wash with water and diethyl ether.
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Recrystallization: Ethanol or DMF/Water if necessary.
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Self-Validating Analytical Checkpoints
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1H NMR (DMSO-d6): Look for the characteristic singlet of the H-2 proton (quinoline ring) around δ 8.6–8.8 ppm. The amide NH usually appears as a triplet (due to coupling with benzyl CH2) around δ 10.0–10.5 ppm.
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Regioselectivity Check: Ensure no alkylation occurred at N1 (presence of broad NH signal at >12 ppm confirms the free quinolone nitrogen).
Mechanism of Action & Signaling Pathway
The primary pharmacological interest in this compound lies in its affinity for the Cannabinoid Receptor Type 2 (CB2) . Unlike CB1 (found in the CNS), CB2 is primarily peripheral and immunomodulatory.
Pharmacophore Logic
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Binding Pocket: The compound occupies the orthosteric site of the CB2 receptor.
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Interaction: The 4-oxo and 3-carboxamide groups mimic the spatial arrangement of the endogenous cannabinoid pharmacophore. The benzyl group engages in aromatic interactions with hydrophobic residues (e.g., Phenylalanine/Tryptophan) in the transmembrane helices.
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Functional Outcome: Agonism leads to the inhibition of adenylyl cyclase and modulation of MAPK pathways, resulting in anti-inflammatory and analgesic effects without psychotropic side effects.
Figure 1: Signal transduction pathway initiated by the binding of the quinoline carboxamide ligand to the CB2 receptor.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the Gould-Jacobs reaction and amide coupling.
References
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J. Med. Chem. (2006) . Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling.
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Beilstein J. Org.[1][8] Chem. (2019) . Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (Confirming structure and reactivity).
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Molaid Chemical Registry . N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 943062-05-3).
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PubChem Compound Summary . Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Precursor).
Sources
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